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molecular formula C5H4F3NO5S B8643454 2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]- CAS No. 34684-40-7

2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-

Cat. No. B8643454
M. Wt: 247.15 g/mol
InChI Key: OKRLWHAZMUFONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04371605

Procedure details

N-Trifluoromethanesulfonyloxysuccinimide was prepared by the following procedure. To a dried flask equipped with a stirrer, under nitrogen, were added N-hydroxysuccinimide (2.10 g, 18.2 mmol), 60 mL of dried DME, and trifluoromethanesulfonyl chloride (2.00 mL, 18.7 mmol). The mixture was cooled in ice, and triethylamine (3 mL, 22 mmol) was added dropwise by syringe. After warming the reaction mixture to room temperature, 150 mL of methylene chloride was added and the organic layer was washed with water (3×100 mL) and dried. Evaporation of the solvent left 3.80 g of a white solid. Recrystallization from methylene chloride-hexane gave 3.22 g (71.6%) of N-trifluoromethanesulfonyloxysuccinimide: mp 122°-123°. A doubly recrystallized sample was prepared: mp 126°-127°; ir (KBr) 1695 (s), 1440 (s), 1230 (m), 1210 (m), 1140 (m), 1120 (m), 1030 (m), 790 (s), 590 (s); uv (CH3CN) 234 nm (shoulder) (ε=130); nmr (CDCl3) 2.85 (s); 19F nmr -71.54 ppm (s); mass spectrum 246.9781 (calcd for C5H4NO5F3S: 246.9762). Anal. Calcd for C5H4NO5F3S: C, 24.30; H, 1.63; N, 5.67; O, 32.37; F, 23.06; S, 12.97. Found: C, 24.16; H, 1.57; N, 5.95.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].COCCOC.[F:15][C:16]([F:22])([F:21])[S:17](Cl)(=[O:19])=[O:18].C(N(CC)CC)C>C(Cl)Cl>[F:15][C:16]([F:22])([F:21])[S:17]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
2 mL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-Trifluoromethanesulfonyloxysuccinimide was prepared by the following procedure
CUSTOM
Type
CUSTOM
Details
To a dried flask equipped with a stirrer, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
WASH
Type
WASH
Details
the organic layer was washed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left 3.80 g of a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride-hexane

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)ON1C(CCC1=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.22 g
YIELD: PERCENTYIELD 71.6%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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